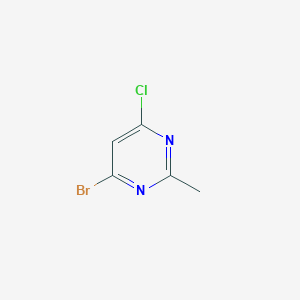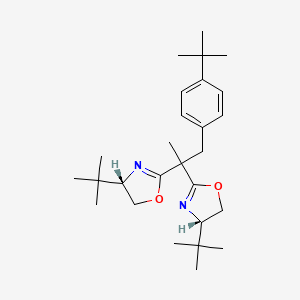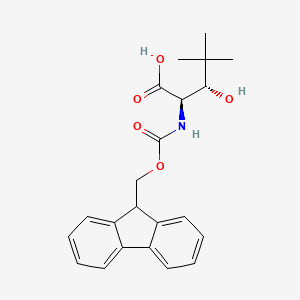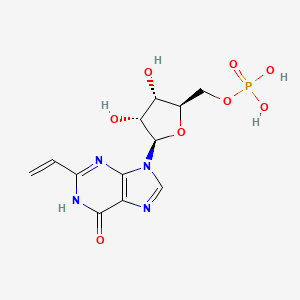
5'-Inosinic acid, 2-ethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound that belongs to the class of nucleotides. It is characterized by its unique structure, which includes a purine base, a ribose sugar, and a phosphate group. This compound is of significant interest in the fields of biochemistry and molecular biology due to its role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple organic molecules such as formamide and glycine. These reactions involve cyclization and condensation steps to form the purine ring system.
Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reaction at the desired position.
Phosphorylation: The final step involves the addition of the phosphate group to the ribose sugar. This is typically achieved using phosphorylating agents such as phosphoric acid or phosphoryl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is scaled up using optimized reaction conditions and efficient purification techniques. The use of automated synthesis and high-throughput screening methods allows for the production of large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose sugar and the purine base.
Reduction: Reduction reactions can occur at the vinyl group attached to the purine base.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphate group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the purine base and ribose sugar.
Reduction Products: Reduced forms of the vinyl group.
Substitution Products: Substituted derivatives at the phosphate group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for the synthesis of more complex nucleotides and nucleic acids. It is also used in studies of reaction mechanisms and enzyme catalysis.
Biology
In biology, this compound is studied for its role in cellular processes such as DNA replication, transcription, and translation. It is also used in the development of nucleotide analogs for therapeutic applications.
Medicine
In medicine, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is investigated for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of nucleic acid-based products such as DNA probes, primers, and synthetic genes. It is also used in the manufacture of diagnostic kits and research reagents.
Wirkmechanismus
The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal processes of DNA and RNA synthesis, leading to the inhibition of cell proliferation and viral replication. The compound targets key enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide with a similar structure but with three phosphate groups.
Deoxyadenosine Monophosphate (dAMP): A nucleotide with a similar purine base but lacking the hydroxyl group on the ribose sugar.
Guanosine Monophosphate (GMP): A nucleotide with a different purine base (guanine) but similar overall structure.
Uniqueness
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to the presence of the vinyl group on the purine base and the specific stereochemistry of the ribose sugar. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
185378-10-3 |
|---|---|
Molekularformel |
C12H15N4O8P |
Molekulargewicht |
374.24 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2-ethenyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H15N4O8P/c1-2-6-14-10-7(11(19)15-6)13-4-16(10)12-9(18)8(17)5(24-12)3-23-25(20,21)22/h2,4-5,8-9,12,17-18H,1,3H2,(H,14,15,19)(H2,20,21,22)/t5-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
GJSWNSHGOOIJLU-JJNLEZRASA-N |
Isomerische SMILES |
C=CC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Kanonische SMILES |
C=CC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


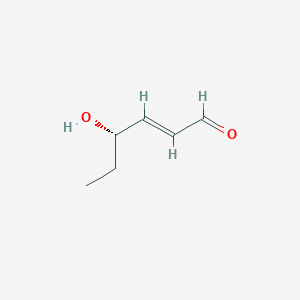
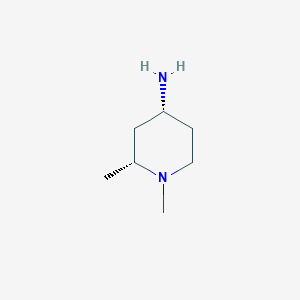


![7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B12942126.png)
![2-Bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942132.png)

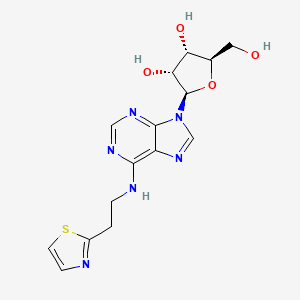
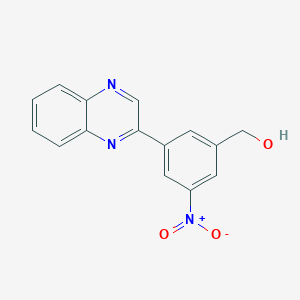
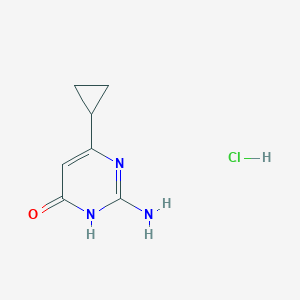
![13-hydroxy-10,16-bis[2-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942147.png)
